molecular formula C6H3Br2N3 B11769294 5,7-Dibromo-1H-benzo[d][1,2,3]triazole

5,7-Dibromo-1H-benzo[d][1,2,3]triazole

Cat. No.: B11769294
M. Wt: 276.92 g/mol
InChI Key: ORSPDIRKYTUZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromo-1H-benzo[d][1,2,3]triazole: is a heterocyclic compound that belongs to the class of triazoles. It is characterized by the presence of two bromine atoms at the 5 and 7 positions on the benzotriazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1H-benzo[d][1,2,3]triazole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Dibromo-1H-benzo[d][1,2,3]triazole is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for certain enzymes and receptors .

Industry: The compound is used in the development of advanced materials, including semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites. The bromine atoms play a crucial role in enhancing the binding affinity and specificity of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 5,7-Dibromo-1H-benzo[d][1,2,3]triazole is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4,6-dibromo-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPDIRKYTUZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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